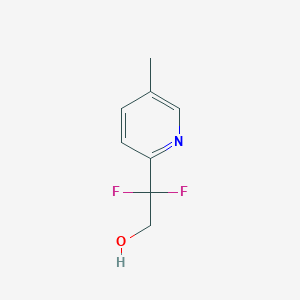
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Vue d'ensemble
Description
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol, or DMPE for short, is a heterocyclic compound with a wide range of applications in the scientific research community. It is a versatile compound that can be used as a reagent, catalyst, or reactant in a variety of reactions. DMPE is also a useful tool in biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110°C. This property makes it valuable for polymer chemistry applications (Elladiou & Patrickios, 2012).
Synthesis of Pyrazole Derivatives : In another study, the synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines was reported, highlighting the chemical versatility and reactivity of pyridine derivatives in creating complex molecules (Bonacorso et al., 2009).
Structural Characterization in Chemistry : The structural characterization of various compounds, such as the reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, has been investigated to understand the formation and properties of complex molecules (Montoya et al., 2007).
Crystal Structure Analysis : The crystal structure of zinc complexes with pyridine derivatives has been studied to understand their molecular geometry and potential applications in materials science (Wang et al., 2014).
Magnetic Relaxation in Lanthanide Complexes : The use of Schiff base ligands, including pyridine derivatives, in lanthanide(iii) complexes has been explored for their potential in magnetic relaxation, which is critical for applications in magnetic resonance imaging (MRI) and other technologies (Zhang et al., 2016).
Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates highlights the broad reactivity and applications of fluorinated pyridine derivatives (Inoue et al., 2015).
Propriétés
IUPAC Name |
2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOKFADRDTWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)
![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
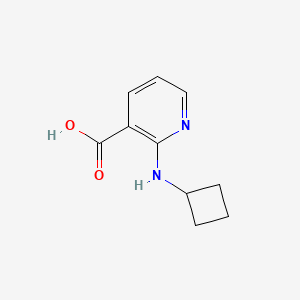
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
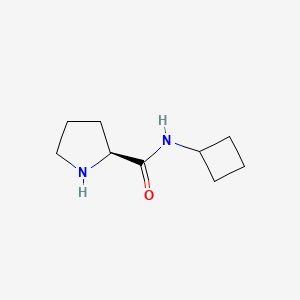
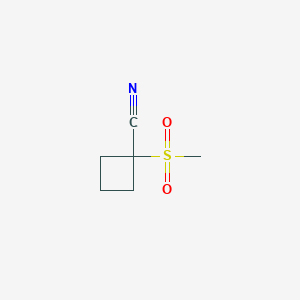
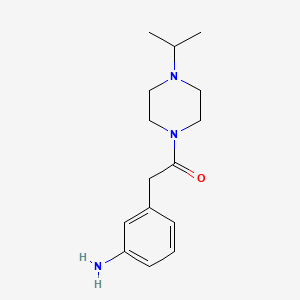
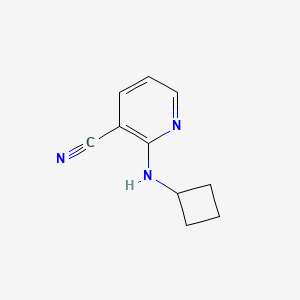
amine](/img/structure/B1399611.png)
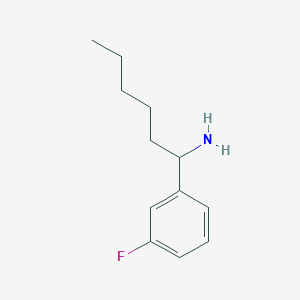
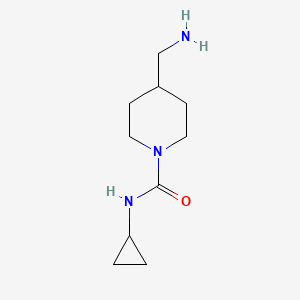
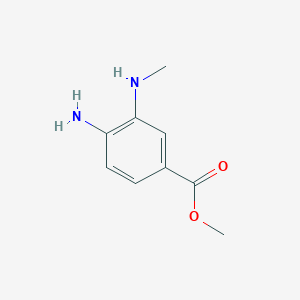
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)